N-(3-{[2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide
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Overview
Description
This compound is a type of acetamide, which is an organic compound that consists of an acetyl group (CH3CO-) bonded to nitrogen (N). Acetamides are a class of amides, which are compounds that have a carbonyl group (C=O) linked to a nitrogen atom. They are often used in organic synthesis and in the production of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using a variety of laboratory techniques. These might include measuring its melting point and boiling point, determining its solubility in various solvents, and measuring its reactivity with various reagents .Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. Material Safety Data Sheets (MSDS) are often used to communicate this information. They include details on the compound’s toxicity, flammability, reactivity, and environmental hazards, as well as guidelines for safe handling and disposal .
Future Directions
Properties
IUPAC Name |
N-[3-[2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4/c1-13-6-7-16(11-21(13)24)26-22(28)19-9-8-18(12-20(19)23(26)29)30-17-5-3-4-15(10-17)25-14(2)27/h3-12H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTVMKBFVWVKHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)NC(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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